molecular formula C14H10O2 B3065493 4-Biphenylglyoxal CAS No. 4974-58-7

4-Biphenylglyoxal

Cat. No.: B3065493
CAS No.: 4974-58-7
M. Wt: 210.23 g/mol
InChI Key: ZISUOZSNZBKYOT-UHFFFAOYSA-N
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Description

4-Biphenylglyoxal is an organic compound with the molecular formula C14H12O3. It is known for its unique structure, which includes a biphenyl moiety and a glyoxal group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Biphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of biphenylmethanol using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production rates .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylglyoxal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Biphenylglyoxal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Biphenylglyoxal’s uniqueness lies in its biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required .

Properties

IUPAC Name

2-oxo-2-(4-phenylphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISUOZSNZBKYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198005
Record name (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4974-58-7
Record name α-Oxo[1,1′-biphenyl]-4-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4974-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Biphenylglyoxyaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53652
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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